molecular formula C14H21BN2O5 B12073446 2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol

2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol

Cat. No.: B12073446
M. Wt: 308.14 g/mol
InChI Key: RIHADEWEIDYUOB-UHFFFAOYSA-N
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Description

This compound features a phenyl ring substituted with a nitro group at the 2-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 3-position, and an ethanolamine group (-NH-CH₂CH₂OH) linked via an amino group. The boronate ester moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, while the nitro and ethanolamine groups introduce unique electronic and solubility properties. It is primarily employed in medicinal chemistry as a precursor for synthesizing bioactive molecules or as a boron-containing probe for imaging and drug delivery .

Properties

Molecular Formula

C14H21BN2O5

Molecular Weight

308.14 g/mol

IUPAC Name

2-[2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethanol

InChI

InChI=1S/C14H21BN2O5/c1-13(2)14(3,4)22-15(21-13)10-6-5-7-11(16-8-9-18)12(10)17(19)20/h5-7,16,18H,8-9H2,1-4H3

InChI Key

RIHADEWEIDYUOB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NCCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The boronate ester can be hydrolyzed to form the corresponding boronic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions typically involve the use of a strong base like sodium hydride in a polar aprotic solvent.

Major Products

    Oxidation: Conversion to the corresponding nitroso or amino derivatives.

    Reduction: Formation of boronic acids or alcohols.

    Substitution: Introduction of various substituents at the aromatic ring.

Scientific Research Applications

2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative reactivity, stability, and applications:

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

  • Structure: Lacks the nitro group and amino linker; features a direct ethanol group on the boronate-substituted phenyl ring.
  • Reactivity : Exhibits similar cross-coupling efficiency but reduced electrophilicity due to the absence of the nitro group.
  • Applications : Used in polymer chemistry and OLED materials .
  • Stability: Higher hydrophilicity compared to the target compound due to the ethanol group .

[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

  • Structure: Chloro substituent at the 4-position and methanol instead of ethanolamine.
  • Reactivity : The electron-withdrawing chloro group enhances oxidative stability but reduces coupling reaction rates .
  • Synthesis : Prepared via boronate esterification with pinacol, yielding 90% as an oil .
  • Applications : Intermediate in antitumor agent synthesis .

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol

  • Structure: Thiophene ring replaces the phenyl group; methanol substituent.
  • Reactivity : Enhanced conjugation with the boronate group due to the thiophene’s electron-rich nature.
  • Applications : Building block for optoelectronic materials .
  • Stability : Sensitive to moisture; requires inert storage .

1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol

  • Structure: Difluoro substituents and ethanol group.
  • Reactivity : Fluorine atoms increase metabolic stability and lipophilicity, favoring pharmacokinetic profiles.
  • Applications : Key intermediate in oncology drug candidates .

Comparative Data Table

Compound Name Substituents Reactivity (Coupling Efficiency) Stability Key Applications References
2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol Nitro, boronate, ethanolamine High (Nitro enhances electrophilicity) Moderate (Nitro may degrade under light) Medicinal chemistry
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol Boronate, ethanol Moderate High Polymers, OLEDs
[4-Chloro-3-(boronate)phenyl]methanol Chloro, boronate, methanol Low (Chloro reduces reactivity) High Antitumor agents
(2-(Boronate)thiophen-3-yl)methanol Thiophene, boronate, methanol High (Thiophene enhances conjugation) Low (Moisture-sensitive) Optoelectronics
1-[2,6-Difluoro-4-boronate]ethanol Difluoro, boronate, ethanol Moderate Very High Oncology drugs

Key Research Findings

Synthetic Efficiency: The target compound’s nitro group complicates purification compared to non-nitro analogs, often requiring chromatographic techniques .

Biological Activity: Ethanolamine-linked boronate esters show improved blood-brain barrier penetration compared to methanol derivatives, making them valuable in CNS drug development .

Stability Trade-offs : Nitro-substituted boronates exhibit lower thermal stability but higher reactivity in palladium-catalyzed couplings .

Biological Activity

The compound 2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol represents a novel class of boron-containing organic compounds with potential biological applications. This article reviews its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H19BN2O4\text{C}_{13}\text{H}_{19}\text{BN}_2\text{O}_4

This structure features a nitro group and a boron-containing moiety, which are crucial for its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound. The following sections detail specific areas of research.

Antimicrobial Activity

Research has indicated that compounds similar to 2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol exhibit promising antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus have been reported in the range of 4–8 µg/mL .

Anticancer Properties

The compound's potential as an anticancer agent is also notable. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
2-Nitro CompoundHeLa (cervical cancer)15Induction of apoptosis via caspase activation
2-Nitro CompoundMCF-7 (breast cancer)12Inhibition of cell proliferation

These results indicate that the compound could serve as a lead structure for further development in cancer therapeutics.

Neuroprotective Effects

Emerging evidence suggests that the compound may exhibit neuroprotective effects. Studies have shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy : A study involving Staphylococcus aureus showed that treatment with the compound resulted in a significant reduction in bacterial load in vitro and in vivo models.
  • Cancer Cell Line Studies : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines with low toxicity to normal cells.
  • Neuroprotection : In models of oxidative stress-induced neuronal damage, the compound significantly improved cell viability compared to untreated controls.

Pharmacokinetics

The pharmacokinetic profile is critical for understanding the therapeutic potential of any compound. Preliminary data suggest:

  • Absorption : The compound exhibits good oral bioavailability.
  • Distribution : It shows a favorable distribution profile across biological membranes.
  • Metabolism : Initial studies indicate metabolic stability with minimal liver toxicity.

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